Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: A closely related compound with similar chemical properties.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid: The precursor used in the synthesis of methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate.
1H-1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 5-acetamido-1-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-4(12)8-7-9-5(6(13)14-3)10-11(7)2/h1-3H3,(H,8,9,10,12) |
InChI Key |
LIXYLZLVSGDCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C)C(=O)OC |
Origin of Product |
United States |
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